molecular formula C22H22N2O2 B4014941 N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide

N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide

Cat. No. B4014941
M. Wt: 346.4 g/mol
InChI Key: SESRPQFBXRVVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide, also known as DMABA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMABA belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide is not fully understood, but it is thought to act on multiple targets in the body. One proposed mechanism is through the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC enzymes, N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide may alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. Additionally, N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide has been found to be stable under a range of conditions, which makes it easy to handle and store. However, one limitation of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide. One area of research could focus on the development of more efficient synthesis methods for N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide and its potential therapeutic targets. Another area of research could involve the development of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide derivatives with improved solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide in humans.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its anticancer activity. N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has explored the anti-inflammatory and analgesic effects of N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-methoxyanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-9-8-10-16(2)21(15)24-22(25)17-11-4-5-12-18(17)23-19-13-6-7-14-20(19)26-3/h4-14,23H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESRPQFBXRVVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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